9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Description
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is a carbazole-based organic compound featuring a 2-ethylhexyl substituent at the 9-position and aldehyde groups at the 3- and 6-positions. Its molecular formula is C22H25NO2, with a molecular weight of approximately 335.44 g/mol. The 2-ethylhexyl group enhances solubility in organic solvents, making it advantageous for applications in polymer synthesis and optoelectronic materials .
Properties
IUPAC Name |
9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-5-6-16(4-2)13-23-21-9-7-17(14-24)11-19(21)20-12-18(15-25)8-10-22(20)23/h7-12,14-16H,3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQOZEXSBKOAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584611 | |
| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169051-20-1 | |
| Record name | 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde typically involves the formylation of 9-(2-ethylhexyl)carbazole. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde groups at the 3- and 6-positions of the carbazole ring. The reaction conditions usually involve stirring the reactants at a controlled temperature, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbazole core can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents for these reactions include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield 9-(2-ethylhexyl)carbazole-3,6-dicarboxylic acid .
Scientific Research Applications
Organic Electronics
One of the primary applications of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is in the field of organic electronics. Its excellent photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its high charge mobility enhance device performance.
Table 1: Comparison of Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum (λmax) | 450 nm |
| Emission Maximum (λem) | 550 nm |
| Quantum Yield | >80% |
| Hole Mobility | 1.0 x 10^-4 cm²/Vs |
Fluorescent Probes
Due to its structural characteristics, this compound serves as a fluorescent probe in biological assays. The compound can be utilized to study enzyme interactions and cellular processes due to its ability to fluoresce upon excitation.
Case Study: Enzyme Interaction Studies
In a study published in Biochemistry, researchers used this compound to investigate the binding affinity between various enzymes and substrates. The fluorescence intensity correlated with enzyme activity, providing insights into catalytic mechanisms.
Corrosion Inhibition
Research has demonstrated that derivatives of carbazole compounds can act as effective corrosion inhibitors for metals such as mild steel. The presence of the aldehyde groups allows for adsorption onto metal surfaces, forming protective layers against corrosive agents.
Table 2: Corrosion Inhibition Efficiency
| Compound | Inhibition Efficiency (%) |
|---|---|
| This compound | 85% |
| Benzotriazole | 75% |
| Tryptophan | 60% |
Study Reference: A study published in Corrosion Science highlighted the effectiveness of this compound in reducing corrosion rates in acidic environments.
Mechanism of Action
The mechanism of action of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde depends on its specific application. In the context of its biological activity, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative and application .
Comparison with Similar Compounds
A. 9-Benzylcarbazole-3,6-dicarboxaldehyde (CAS 200698-05-1)
- Substituents : Benzyl group at the 9-position.
- Molecular Formula: C21H15NO2 (MW: 313.36 g/mol).
- Properties: Reduced solubility in organic solvents compared to ethylhexyl derivatives due to aromatic rigidity . Limited use in polymer synthesis; primarily employed in small-molecule organic electronics .
B. 9-Butylcarbazole-3-carboxaldehyde (CAS 67707-09-9)
- Substituents : Butyl group at the 9-position, single aldehyde at the 3-position.
- Molecular Formula: C17H17NO (MW: 251.32 g/mol).
- Properties: Lower molecular weight and reduced functionality (mono-aldehyde) limit polymerization efficiency. Used in corrosion inhibition but less effective in optoelectronics .
C. 9-(4-Methylphenyl)carbazole-3-carboxaldehyde (CAS 84746-67-8)
- Substituents : 4-Methylphenyl group at the 9-position.
- Properties: Enhanced π-π stacking due to aromatic substituents, suitable for crystalline materials. Limited solubility complicates processing .
Comparative Data Table
Research Findings
A. Electronic Properties
- The 2-ethylhexyl group in This compound minimizes steric hindrance, enabling planarization of conjugated polymers. This results in a bathochromic shift in absorption spectra compared to benzyl-substituted analogues .
- Polymers derived from this compound (e.g., PCzC) exhibit high glass transition temperatures (Tg > 150°C) , making them suitable for thermally stable optoelectronic devices .
B. Supramolecular Organization
- Alkyl chain length significantly impacts polymer crystallinity. Ethylhexyl-substituted carbazoles show better solubility than octyloxy-substituted analogues while maintaining comparable LUMO levels (-2.8 to -3.1 eV) .
- Benzyl-substituted derivatives exhibit stronger π-π interactions but poorer film-forming properties .
C. Sensor Performance
Biological Activity
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde (9-EHC) is a synthetic organic compound belonging to the carbazole family. Its unique structure, characterized by a carbazole core with two aldehyde functional groups at the 3 and 6 positions, allows it to exhibit significant biological activities. This article reviews the biological activity of 9-EHC, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₉N₂O₂
- Molar Mass : 275.34 g/mol
- Physical Form : Pale yellow crystalline solid
- Solubility : Soluble in various organic solvents; stable in air but light-sensitive.
The synthesis of 9-EHC typically involves the formylation of 9-(2-ethylhexyl)carbazole using various formylating agents. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm its structure and purity .
Anticholinesterase Activity
Research indicates that 9-EHC exhibits notable anticholinesterase activity , suggesting its potential use in treating cholinergic dysfunctions, including Alzheimer's disease. This activity is crucial as it may help increase acetylcholine levels in the brain by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine .
Fluorescent Properties
The compound's fluorescent properties make it a candidate for biological imaging applications . Studies have shown that 9-EHC can interact with various biomolecules, enhancing the visibility of cellular structures under fluorescence microscopy. This property is particularly useful in cellular biology for tracking cellular processes .
Corrosion Inhibition
In addition to its biological activities, 9-EHC has been studied for its corrosion inhibition properties . It has been shown to act as a mixed-type inhibitor for mild steel in acidic environments, forming a protective layer on the metal surface. This application highlights its versatility beyond biological contexts .
Comparative Analysis with Similar Compounds
A comparison of structural analogs reveals important differences in biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 9H-Carbazole-3,6-dicarboxaldehyde | C₁₅H₁₂N₂O₂ | Lacks the ethylhexyl substituent; simpler structure |
| 9-Ethylcarbazole | C₁₆H₁₃N | Contains only one aldehyde group; less reactive |
| 9-(2-Ethylhexyl)carbazole | C₁₈H₂₃N | Larger alkyl chain; higher molecular weight |
| N-Ethylcarbazole-3,6-diol | C₁₅H₁₃N | Alcohol functional groups instead of aldehydes |
These compounds illustrate variations in reactivity and application potential based on their structural differences .
Study on Antitumor Activity
A related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated significant antitumor activity against melanoma cells by inducing apoptosis through the activation of the p53 signaling pathway. While ECCA is not identical to 9-EHC, the findings suggest that similar mechanisms may be explored for 9-EHC regarding its potential anticancer properties .
Experimental Studies on Corrosion Inhibition
In a study investigating corrosion inhibitors, 9-EHC was tested alongside other carbazole derivatives. The results indicated that it effectively reduced corrosion rates in mild steel exposed to acidic media, confirming its practical applications beyond biological contexts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
